![molecular formula C9H8N2O B1526744 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone CAS No. 915415-16-6](/img/structure/B1526744.png)

1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone

Overview

Description

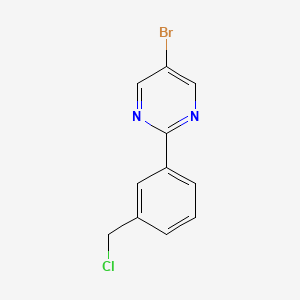

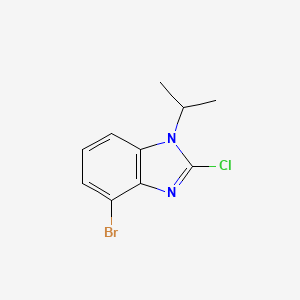

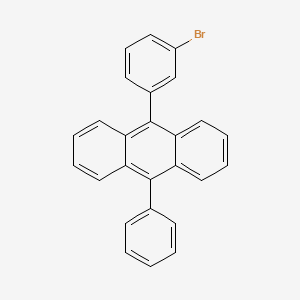

1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H8N2O . It is also known as 4-Acetyl-7-azaindole .

Synthesis Analysis

The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The synthetic routes for these derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone consists of a pyrrole ring fused with a pyridine ring, attached to an ethanone group . The molecular weight of this compound is 160.17300 .Physical And Chemical Properties Analysis

1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone is a solid compound . Its molecular weight is 160.17300, and it has a LogP value of 1.76550 .Scientific Research Applications

Medicine: Anticancer Research

This compound has shown promise in anticancer research, particularly in the design of kinase inhibitors . Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer cells. By inhibiting specific kinases, researchers hope to develop targeted cancer therapies with fewer side effects compared to traditional chemotherapy.

Agriculture: Crop Protection

In agriculture, derivatives of this compound could be explored for their potential use in crop protection . The structural complexity of pyrrolopyridine might be utilized to develop new classes of herbicides or pesticides, offering a novel mode of action against common agricultural pests.

Material Science: Organic Electronics

The pyrrolopyridine core of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone can be used in the development of organic electronic materials . These materials are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs), which are used in displays and lighting.

Environmental Science: Pollutant Degradation

Research in environmental science could leverage this compound in the study of pollutant degradation processes . Its chemical structure could be modified to create catalysts that help in breaking down environmental pollutants into less harmful substances.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound’s derivatives can be used to study enzyme inhibition . Understanding how different molecules can inhibit enzymes allows researchers to explore mechanisms of action for new drugs and to study the biochemical pathways within cells.

Pharmacology: Drug Development

Pharmacologically, 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone is a valuable scaffold for drug development . It can be used to synthesize compounds with potential therapeutic effects, such as analgesics or anti-inflammatory agents.

Chemical Synthesis: Heterocyclic Building Blocks

This compound serves as a heterocyclic building block in chemical synthesis . It can be used to construct more complex molecules, which are often required in the synthesis of pharmaceuticals and other biologically active compounds.

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, derivatives of this compound could be used in chromatography as standards or to help in the separation of complex mixtures . Their unique chemical properties can aid in the identification and quantification of various substances within a sample.

Future Directions

The future directions for the research and development of 1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone and its derivatives could involve further exploration of their activities against FGFR1, 2, and 3, given their potential as a strategy for cancer therapy . Further studies could also focus on the optimization of these compounds, particularly those with low molecular weight .

properties

IUPAC Name |

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-4-10-9-8(7)3-5-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREYCLZAMNJBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)